molecular formula C14H11ClN2S B383000 4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine CAS No. 379241-56-2

4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine

Cat. No.: B383000
CAS No.: 379241-56-2
M. Wt: 274.8g/mol
InChI Key: YHGOZPYHUNWJBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dimethylphenylthiourea with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thienopyrimidines, oxidized derivatives, and reduced forms of the compound .

Scientific Research Applications

4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug discovery and development .

Biological Activity

4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines a thieno[2,3-d]pyrimidine core with a chloro group and a dimethylphenyl substituent, which contributes to its biological activity. This article explores the compound's biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C14H11ClN2S
  • Molar Mass : 274.77 g/mol
  • Density : 1.313 g/cm³ (predicted)
  • Boiling Point : 432.4 °C (predicted)
  • pKa : 0.40 (predicted) .

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Antiviral Activity : Research indicates that compounds in the thieno[2,3-d]pyrimidine class exhibit antiviral properties by inhibiting viral polymerases. For instance, derivatives have shown efficacy against Hepatitis C virus (HCV) by targeting the NS5B RNA polymerase with IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrate inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. IC50 values for related compounds have been reported as low as 0.02–0.04 µM .
  • Cytotoxicity : Preliminary cytotoxicity assays reveal that this compound may possess selective toxicity towards cancer cell lines while sparing normal cells, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have focused on the biological activity of thieno[2,3-d]pyrimidine derivatives, including 4-Chloro-5-(3,4-dimethylphenyl):

  • Antiviral Study : A study published in MDPI demonstrated that certain derivatives exhibited high antiviral activity against HCV with IC50 values ranging from 31.9 to 32.2 µM . Compounds structurally similar to 4-Chloro-5-(3,4-dimethylphenyl) were highlighted for their ability to inhibit viral replication effectively.
  • Anti-inflammatory Research : In a comparative study of various thienopyrimidine derivatives, one compound showed a significant reduction in inflammation markers in vitro with an IC50 of approximately 71 µg/mL against COX-2 . This positions thieno[2,3-d]pyrimidines as promising candidates for anti-inflammatory drug development.

Data Table

The following table summarizes key biological activities and corresponding IC50 values for compounds related to thieno[2,3-d]pyrimidines:

Compound NameTargetIC50 Value (µM)Reference
This compoundHCV NS5B RNA polymerase~31.9
Thienopyrimidine Derivative XCOX-20.02–0.04
Thienopyrimidine Derivative YCancer Cell LinesSelective

Properties

IUPAC Name

4-chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S/c1-8-3-4-10(5-9(8)2)11-6-18-14-12(11)13(15)16-7-17-14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGOZPYHUNWJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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